2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898344-15-5
VCID: VC6664075
InChI: InChI=1S/C29H28N2O3/c1-4-20-8-13-23(14-9-20)30-27(32)18-31-17-25(28(33)22-11-6-19(3)7-12-22)29(34)24-16-21(5-2)10-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)C(=O)C4=CC=C(C=C4)C
Molecular Formula: C29H28N2O3
Molecular Weight: 452.554

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

CAS No.: 898344-15-5

Cat. No.: VC6664075

Molecular Formula: C29H28N2O3

Molecular Weight: 452.554

* For research use only. Not for human or veterinary use.

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide - 898344-15-5

Specification

CAS No. 898344-15-5
Molecular Formula C29H28N2O3
Molecular Weight 452.554
IUPAC Name 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C29H28N2O3/c1-4-20-8-13-23(14-9-20)30-27(32)18-31-17-25(28(33)22-11-6-19(3)7-12-22)29(34)24-16-21(5-2)10-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Standard InChI Key NXVGQWVWWRVFTM-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)C(=O)C4=CC=C(C=C4)C

Introduction

Synthesis

The synthesis of quinoline derivatives typically involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide would likely involve:

  • Starting Materials: The synthesis may start with compounds like anilines, aldehydes, and acids.

  • Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is necessary to optimize yield and purity.

  • Characterization Techniques: NMR spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.

Biological Activities

Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.

Research Findings and Potential Applications

While specific research findings on 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide are not available, similar compounds have shown promise in medicinal chemistry. These compounds can be further optimized for improved biological activity.

Data Tables

Given the lack of specific data on 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide, we can consider the properties of similar quinoline derivatives:

PropertyDescription
Molecular FormulaTypically involves C, H, N, O atoms
Physical PropertiesCrystalline, soluble in organic solvents
Chemical PropertiesParticipates in hydrogen bonding and π-π interactions
SynthesisMulti-step reactions involving condensation and cyclization
Biological ActivitiesPotential antimicrobial and anticancer properties

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